4-Fluoro-2,6-dimethoxybenzaldehyde
Overview
Description
4-Fluoro-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the aromatic ring is substituted with a fluorine atom at the 4-position and methoxy groups at the 2- and 6-positions. This compound is known for its applications in various fields, including medicinal chemistry, material sciences, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2,6-dimethoxybenzaldehyde involves the reaction of 1-fluoro-3,5-dimethoxybenzene with N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3). The reaction is carried out under controlled temperature conditions, typically below -5°C, to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, advanced purification techniques, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Reactions involving the replacement of the fluorine atom or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-Fluoro-2,6-dimethoxybenzoic acid.
Reduction: 4-Fluoro-2,6-dimethoxybenzyl alcohol.
Substitution: Products vary based on the nucleophile used, such as 4-chloro-2,6-dimethoxybenzaldehyde when chlorine is introduced.
Scientific Research Applications
4-Fluoro-2,6-dimethoxybenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antifungal properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2,6-dimethoxybenzaldehyde varies depending on its application. In biological systems, it may exert effects by disrupting cellular antioxidation processes, targeting enzymes such as superoxide dismutases and glutathione reductase . This disruption can lead to oxidative stress and potential antifungal activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2,6-dimethoxybenzoic acid: An oxidation product of 4-Fluoro-2,6-dimethoxybenzaldehyde.
4-Fluoro-2,6-dimethoxybenzyl alcohol: A reduction product.
4-Chloro-2,6-dimethoxybenzaldehyde: A substitution product.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzaldehyde ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2,6-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUCRFULNNZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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